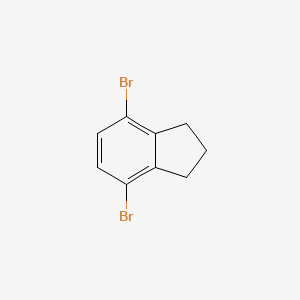
4,7-dibromo-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Dibromoindan is an organic compound with the chemical formula C9H8Br2. It is a derivative of indan, where two bromine atoms are substituted at the 4th and 7th positions of the indan ring. This compound appears as a white to pale yellow crystalline solid and is soluble in organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4,7-Dibromoindan can be synthesized through the bromination of indan derivatives. One common method involves the reaction of indan with bromine in the presence of a catalyst such as iron(III) bromide. The reaction typically occurs at room temperature and yields 4,7-dibromoindan as the primary product .
Industrial Production Methods: Industrial production of 4,7-dibromoindan often involves the use of bromine and indan under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization and distillation to obtain the desired product .
Analyse Chemischer Reaktionen
Types of Reactions: 4,7-Dibromoindan undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base like sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products:
Substitution Reactions: Products include various substituted indan derivatives.
Oxidation: Products may include indanones or other oxidized forms.
Reduction: Reduced forms of indan derivatives are obtained.
Wissenschaftliche Forschungsanwendungen
4,7-Dibromoindan has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology and Medicine: The compound is studied for its potential biological activities and as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4,7-dibromoindan involves its interaction with various molecular targets. The bromine atoms in the compound make it highly reactive, allowing it to participate in a range of chemical reactions. These reactions can lead to the formation of new compounds with different properties and activities .
Vergleich Mit ähnlichen Verbindungen
2,3-Dibromoindan: Another brominated indan derivative with bromine atoms at the 2nd and 3rd positions.
2,2-Dibromoindan-1,3-dione: A dibromoindan derivative with additional functional groups.
4,7-Dibromo-5,6-dihydroxyindan-1-one: A dibromoindan derivative with hydroxyl groups.
Uniqueness: 4,7-Dibromoindan is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it particularly useful in certain synthetic applications where other dibromoindan derivatives may not be as effective .
Eigenschaften
Molekularformel |
C9H8Br2 |
|---|---|
Molekulargewicht |
275.97 g/mol |
IUPAC-Name |
4,7-dibromo-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C9H8Br2/c10-8-4-5-9(11)7-3-1-2-6(7)8/h4-5H,1-3H2 |
InChI-Schlüssel |
WUZXCNCVYLQZGV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(C=CC(=C2C1)Br)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl 4-((2-oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)methyl)piperidine-1-carboxylate](/img/structure/B15059899.png)
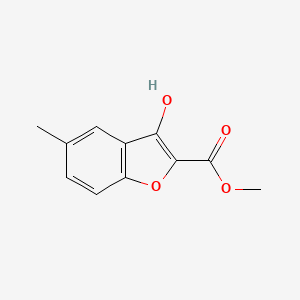
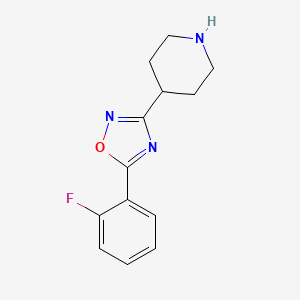
![tert-butyl N-[(3S)-pyrrolidin-3-yl]carbamate;oxalic acid](/img/structure/B15059917.png)
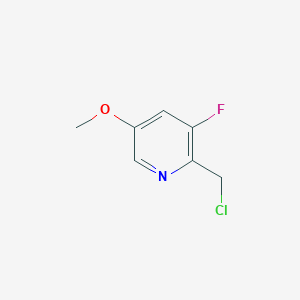
![(Octahydrocyclopenta[b][1,4]oxazin-7-yl)methanol](/img/structure/B15059927.png)
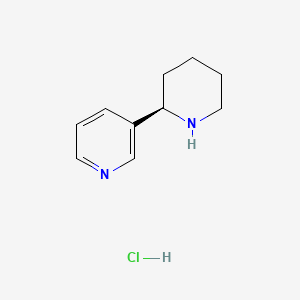
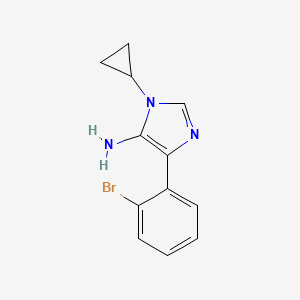
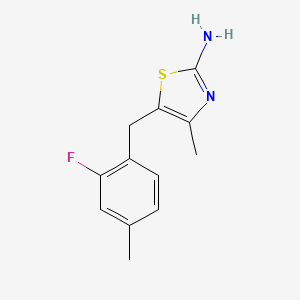
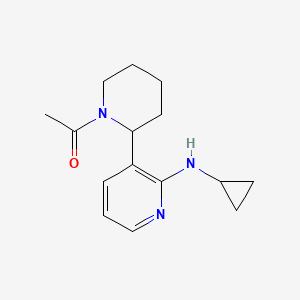
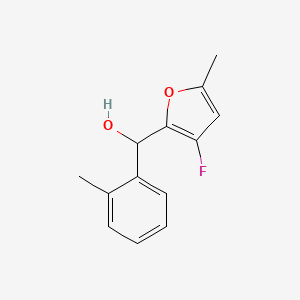
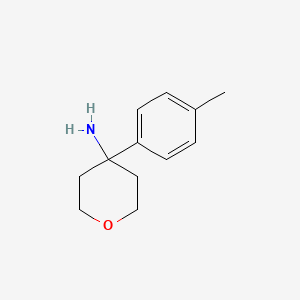
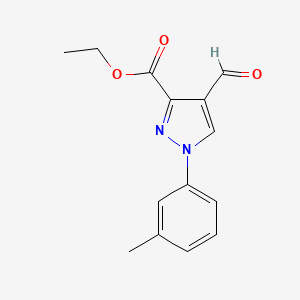
![tert-Butyl (5-methoxybenzo[d]isoxazol-3-yl)carbamate](/img/structure/B15059986.png)
